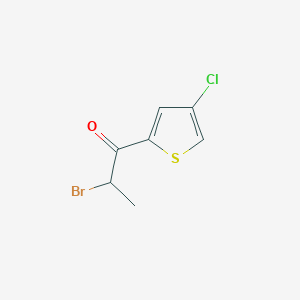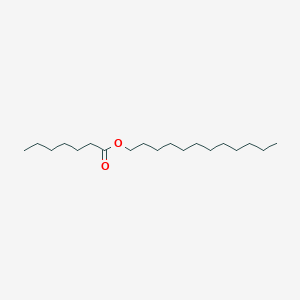
Phenanthro(9,10-g)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro(9,10-g)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N It is a polycyclic compound that consists of a phenanthrene moiety fused with an isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
Phenanthro(9,10-g)isoquinoline can be synthesized through several methods. One common approach involves the reductive alkylation of triphenylene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal in the presence of sodium cyanoborohydride. The resulting intermediate undergoes cyclization using polyphosphoric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Phenanthro(9,10-g)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds.
科学的研究の応用
Phenanthro(9,10-g)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of phenanthro(9,10-g)isoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting cellular metabolism and signaling pathways .
類似化合物との比較
Phenanthro(9,10-g)isoquinoline can be compared with other similar compounds, such as:
2-Azaanthracene: An aza analog of anthracene with applications in medicinal chemistry and materials science.
Phenanthridine: A compound with a similar structure, used in the synthesis of dyes and as a ligand in coordination chemistry.
This compound is unique due to its specific fusion of phenanthrene and isoquinoline rings, which imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields. Further research into its properties and applications will continue to uncover new uses and benefits of this intriguing compound.
特性
CAS番号 |
110520-17-7 |
|---|---|
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC名 |
phenanthro[9,10-g]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21-12-15-13-22-10-9-14(15)11-20(18)21/h1-13H |
InChIキー |
SOXFSTWNHNPRCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CN=CC5=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
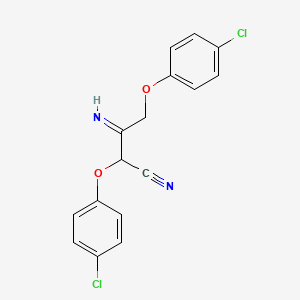
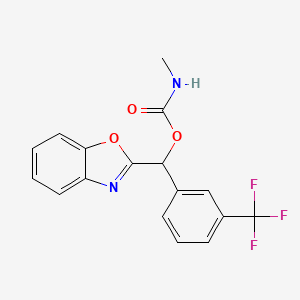
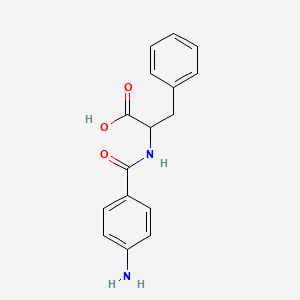
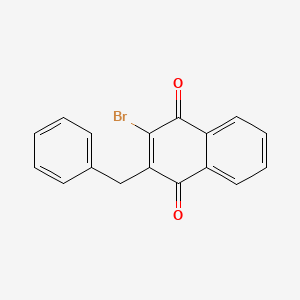
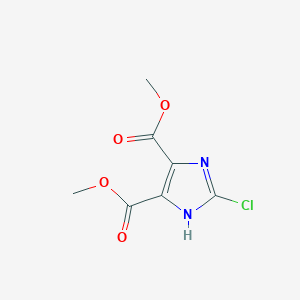
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
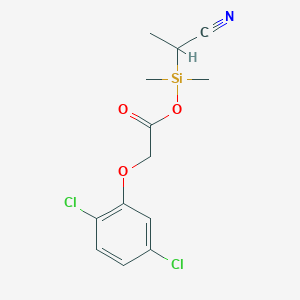
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
